molecular formula C11H12ClN B1395837 5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-14-7

5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No. B1395837
M. Wt: 193.67 g/mol
InChI Key: NBYSFQXREUCXBL-UHFFFAOYSA-N
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Description

“5’-chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]” is a chemical compound with the molecular formula C11H12ClN . It is widely used in scientific experiments .


Molecular Structure Analysis

The molecular structure of this compound is based on the spiro[cyclopropane-1,4’-isoquinoline] skeleton, with a chlorine atom at the 5’ position . The molecular weight is 193.67 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.67 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .

Scientific Research Applications

Bronchodilator Activity

  • Okuda, Yoshida, Hirota, and Sasaki (2012) investigated the reaction of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines with dibromoalkanes, yielding products including 2′,3′-dihydrospiro[cyclopropane-1,6′(5′H)-imidazo[2,1-a]isoquinolin]-5′-ones. Some of these products demonstrated significant bronchodilator activity (Okuda, Yoshida, Hirota, & Sasaki, 2012).

Synthesis and Antifungal Activity

  • Maruoka, Kashige, Eishima, Okabe, Fujioka, Miake, Yamagata, and Tanaka (2008) synthesized a series of new spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, which showed activity against Candida albicans in vitro (Maruoka et al., 2008).

Synthesis of Isoquinoline Derivatives

  • Aghekyan, Mkryan, Noravyan, Asatryan, Muradyan, and Panosyan (2015) reported on the reaction of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinoline]-1′-carboxamide with various compounds, leading to new propanediol derivatives and aminopropanols of the tetrahydroisoquinoline series (Aghekyan et al., 2015).

Chemical Reactions and Structure Analysis

  • Goti, Brandi, Danza, Guarna, Donati, and Sarlo (1989) explored the rearrangement of isoxazoline-5-spiro derivatives under thermolytic conditions, leading to the formation of N-bridgehead bicyclic compounds and providing insights into the chemical structure of these compounds (Goti et al., 1989).

Biological Activity Testing

  • Shirai, Yashiro, and Sato (1969) synthesized spiro derivatives for testing biological activities, such as anti-cholinesterase activity (Shirai, Yashiro, & Sato, 1969).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. It is recommended to handle it with appropriate safety measures, as with all chemical substances .

properties

IUPAC Name

5-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYSFQXREUCXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716964
Record name 5'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

CAS RN

885269-14-7
Record name 5′-Chloro-2′,3′-dihydrospiro[cyclopropane-1,4′(1′H)-isoquinoline]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 2
5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 3
Reactant of Route 3
5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 4
5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 5
5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 6
5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

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